Naltriben mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

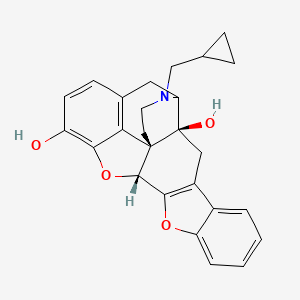

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20?,24-,25-,26+/m0/s1 |

InChI Key |

ZHVWWEYETMPAMX-OOGIKFLQSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

Origin of Product |

United States |

Foundational & Exploratory

Naltriben Mesylate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518), and its mesylate salt, is a highly selective antagonist of the delta (δ)-opioid receptor, demonstrating a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of δ-opioid receptor subtypes.[1][3] Beyond its canonical role as a δ-opioid antagonist, emerging research has revealed that naltriben also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, thereby influencing intracellular calcium levels and downstream signaling cascades.[4][5] Furthermore, at higher concentrations, naltriben exhibits a more complex pharmacological profile, including kappa (κ)-opioid receptor agonism and noncompetitive mu (μ)-opioid receptor antagonism.[1][6] This guide provides a comprehensive overview of the multifaceted mechanism of action of naltriben mesylate, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Delta-Opioid Receptor Antagonism

Naltriben's primary mechanism of action is its potent and selective antagonism of the δ-opioid receptor.[1] It is structurally related to other δ-selective antagonists like naltrindole.[7] This antagonism is crucial for distinguishing the roles of δ₁ and δ₂ receptor subtypes in various physiological processes.[1]

Receptor Binding and Selectivity

Naltriben demonstrates a high affinity for δ-opioid receptors. In vivo studies in mice have shown that [³H]naltriben binding is saturable and can be displaced by the δ-opioid antagonist naltrindole, but not by antagonists for the μ-opioid or κ-opioid receptors.[2] This highlights its selectivity for the δ-opioid receptor.

Table 1: Competitive Binding Affinities of Naltriben

| Radioligand | Receptor Target | Preparation | Ki (nM) | Reference |

| [³H]DAMGO | μ-opioid | Rat cortex membranes | 19.79 ± 1.12 | [6] |

| [³H]diprenorphine | κ₂-opioid | Rat cortex membranes | 82.75 ± 6.32 | [6] |

Note: Further quantitative data on the binding affinity (Ki) of naltriben for δ₁ and δ₂ receptor subtypes from competitive binding assays would be beneficial for a complete understanding of its selectivity profile.

Downstream Signaling Pathways of δ-Opioid Receptor Antagonism

As a G-protein coupled receptor (GPCR) antagonist, naltriben blocks the intracellular signaling cascades typically initiated by the binding of endogenous or exogenous δ-opioid agonists. The canonical signaling pathway for δ-opioid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Secondary Mechanism: TRPM7 Channel Activation

Recent studies have identified a novel mechanism of action for naltriben as an activator of the TRPM7 channel.[4][5] This activity is independent of its effects on opioid receptors and contributes to its influence on cellular processes such as migration and invasion, particularly in the context of glioblastoma.[5][8]

Modulation of Intracellular Calcium

Activation of TRPM7 by naltriben leads to an influx of calcium (Ca²⁺) into the cell.[5][8] This increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling events.

Downstream Signaling: The MAPK/ERK Pathway

The naltriben-induced activation of TRPM7 has been shown to specifically enhance the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[5][8] This potentiation of MAPK/ERK signaling is linked to increased cell migration and invasion.[5] Interestingly, naltriben does not appear to affect the PI3K/Akt pathway.[5][8]

Dose-Dependent Effects and Off-Target Activities

At higher concentrations, the pharmacological profile of naltriben becomes more complex, extending beyond its primary targets.

-

Kappa-Opioid Agonism: High doses of naltriben can act as a κ-opioid agonist.[1][3] This effect can complicate the interpretation of results in studies where high concentrations of naltriben are used.[3]

-

Noncompetitive Mu-Opioid Antagonism: Naltriben can also act as a noncompetitive antagonist at μ-opioid receptors.[6] This means it can inhibit the signaling of μ-opioid agonists in a manner that cannot be overcome by increasing the agonist concentration.

Experimental Protocols

The characterization of naltriben's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of naltriben for different opioid receptor subtypes.

-

Objective: To quantify the affinity of naltriben for μ, δ, and κ-opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor of interest (e.g., rat cerebral cortex).[6]

-

Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]naltrindole for δ-receptors, [³H]U69,593 for κ-receptors).

-

Add increasing concentrations of unlabeled naltriben to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of naltriben on ion channel activity, such as the TRPM7 channel.

-

Objective: To determine if naltriben modulates the currents of the TRPM7 channel.[5]

-

Methodology:

-

Culture cells expressing the TRPM7 channel (e.g., human glioblastoma U87 cells).[5]

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply voltage ramps to elicit and measure whole-cell currents.

-

Perfuse the cell with a solution containing naltriben at a specific concentration.

-

Record the changes in the current-voltage (I-V) relationship to assess the effect of naltriben on channel activity.

-

Western Blotting

Western blotting is used to investigate the effects of naltriben on downstream signaling pathways by measuring the phosphorylation state of key proteins.

-

Objective: To assess the activation of signaling pathways like MAPK/ERK by measuring the levels of phosphorylated proteins (e.g., p-ERK).[5]

-

Methodology:

-

Treat cells with naltriben for a specified period.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-ERK and anti-total-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the relative level of protein phosphorylation.

-

Conclusion

This compound is a multifaceted pharmacological agent. Its primary and most well-characterized mechanism of action is as a potent and selective antagonist of the δ₂-opioid receptor. This property makes it an invaluable tool for opioid research. However, its activity as a TRPM7 channel activator and its dose-dependent effects on κ- and μ-opioid receptors reveal a more complex pharmacological profile that must be considered when designing and interpreting experimental studies. A thorough understanding of these multiple mechanisms is essential for leveraging naltriben as a precise research tool and for exploring its potential therapeutic applications.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518) mesylate is a highly selective and potent antagonist of the delta-opioid receptor (δ-opioid receptor), playing a crucial role in the pharmacological dissection of the opioid system. Its ability to preferentially block δ-opioid receptors over mu (μ)- and kappa (κ)-opioid receptors has made it an invaluable tool in neuroscience research and a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the delta-opioid receptor selectivity of naltriben mesylate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Naltriben is a derivative of naltrexone (B1662487) and is recognized for its high affinity for the δ-opioid receptor.[1] While it is a potent δ-antagonist, some studies suggest it may exhibit κ-opioid agonist activity at higher concentrations.[2] This dual pharmacology underscores the importance of understanding its complete receptor interaction profile.

Quantitative Receptor Binding Profile

The selectivity of this compound for the δ-opioid receptor is quantitatively defined by its binding affinity (Ki) for the different opioid receptor subtypes. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of a competing radioligand and is a measure of the drug's affinity for a receptor. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for human cloned δ, μ, and κ opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Delta (δ) | 0.07 | [3] |

| Mu (μ) | 19.79 ± 1.12 | [4] |

| Kappa (κ) | 82.75 ± 6.32 | [4] |

As the data illustrates, this compound exhibits a significantly higher affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, demonstrating its high selectivity.

Experimental Protocols

The determination of a compound's receptor binding affinity and functional activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Materials:

- Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.

- Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors, [³H]-U69,593 for κ-receptors).

- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

- Filtration Apparatus: A cell harvester and glass fiber filters.

- Scintillation Counter: To measure radioactivity.

2. Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

- Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).

- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

- Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR) like the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists, like this compound, will block the agonist-stimulated [³⁵S]GTPγS binding.

1. Materials:

- Receptor Source: Cell membranes expressing the opioid receptor of interest.

- [³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.

- GDP: Guanosine diphosphate, to enhance the agonist signal.

- Agonist: A known agonist for the target receptor (e.g., DPDPE for δ-receptors).

- Test Compound: this compound.

- Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

- Filtration Apparatus and Scintillation Counter.

2. Procedure:

- Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

- Assay Setup: In a 96-well plate, add assay buffer, GDP, the agonist at a concentration that produces a submaximal response (e.g., EC80), and varying concentrations of this compound.

- Pre-incubation: Add the membrane preparation and pre-incubate for a short period.

- Initiation: Add [³⁵S]GTPγS to initiate the reaction.

- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

- Termination, Washing, and Quantification: Follow the same steps as in the radioligand binding assay.

3. Data Analysis:

- Calculate the specific [³⁵S]GTPγS binding.

- Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

- Determine the IC50 value of this compound for the inhibition of agonist-stimulated G-protein activation. This provides a measure of its antagonist potency.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of an opioid receptor and the mechanism of action of an antagonist like this compound. Opioid receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, activate intracellular signaling cascades. Antagonists bind to the receptor but do not elicit a response, thereby blocking the effects of agonists.[5]

References

- 1. ovid.com [ovid.com]

- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben Mesylate's Binding Affinity for δ1 vs. δ2 Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of naltriben (B52518) mesylate for the δ1 and δ2 subtypes of the delta-opioid receptor (DOR). Naltriben is a potent and selective antagonist for the δ-opioid receptor and has been instrumental in differentiating the pharmacological and physiological roles of its subtypes. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers in opioid pharmacology and drug development.

Quantitative Binding Affinity of Naltriben Mesylate

This compound exhibits a notable selectivity for the δ-opioid receptor over other opioid receptor types. Furthermore, within the δ-opioid receptor subtypes, it displays a preferential affinity for the δ2 receptor, particularly in in-vivo studies. The distinction between δ1 and δ2 subtypes is an area of active research, with growing evidence suggesting that the δ2 receptor may represent a δ-opioid receptor homomer, while the δ1 receptor may be a heterodimer of the μ- and δ-opioid receptors.

The binding affinities of naltriben for various opioid receptors are summarized in the table below. The data highlights its potent and selective antagonism at the δ-opioid receptor, with a particular emphasis on its higher affinity for the putative δ2 receptor subtype.

| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line/Tissue | Notes | Reference |

| δ-Opioid Receptor (putative δ2 homomer) | Naltriben | 0.01 | 12.0 ± 0.2 | HEK 293 cells expressing DOR | Higher affinity for the δ homomer. | [1] |

| δ-Opioid Receptor (putative δ1/μ-δ heterodimer) | Naltriben | 2.51 | 10.6 ± 0.4 | HEK 293 cells expressing MOR and DOR | Lower affinity for the μ-δ heterodimer. | [1] |

| δ-Opioid Receptor (general) | This compound | 0.013 | - | CHO-DG44 cells (mouse receptor) | Demonstrates high affinity for the δ receptor. | [2] |

| μ-Opioid Receptor | This compound | 12 | - | COS-7 cells (rat receptor) | ~923-fold lower affinity than for δ2. | [2] |

| κ-Opioid Receptor | This compound | 13 | - | PC12 cells (mouse receptor) | ~1000-fold lower affinity than for δ2. | [2] |

It is important to note that some in-vitro studies using cell membranes expressing only the human δ-opioid receptor have reported a lack of selectivity of naltriben between different δ-agonist binding sites, which contrasts with in-vivo findings.[3] This discrepancy may arise from the complex pharmacology of the δ-opioid receptor subtypes in a native environment, including the formation of heterodimers, which may not be fully recapitulated in all in-vitro systems.

Experimental Protocols

The determination of naltriben's binding affinity for δ1 and δ2 receptors relies on precise and well-controlled experimental procedures. A representative protocol for a competitive radioligand binding assay is detailed below.

Radioligand Binding Assay for δ-Opioid Receptor Subtypes

This protocol describes a method to determine the binding affinity (Ki) of naltriben for the putative δ1 (μ-δ heterodimer) and δ2 (δ homomer) receptors expressed in mammalian cells.

Objective: To quantify the binding affinity of this compound for δ1 and δ2 opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Lines:

-

HEK 293 cells stably expressing the human δ-opioid receptor (DOR) (for δ2 binding).

-

HEK 293 cells stably co-expressing the human μ-opioid receptor (MOR) and DOR (for δ1 binding).

-

-

Radioligand: [³H]DPDPE (a δ-opioid receptor agonist).

-

Competitor: this compound.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Membrane Preparation:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the respective HEK 293 cell lines to confluency.

-

Harvest the cells and homogenize them in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand [³H]DPDPE (typically at a concentration close to its Kd).

-

Add increasing concentrations of this compound to the wells.

-

To determine non-specific binding, add a high concentration of a non-labeled δ-opioid ligand (e.g., naloxone) to a set of control wells.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of naltriben.

-

Plot the percentage of specific binding against the logarithm of the naltriben concentration.

-

Determine the IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of [³H]DPDPE) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value for naltriben using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Molecular Interactions

The δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/Go proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Naltriben, as an antagonist, blocks these downstream effects.

Proposed Model of δ1 and δ2 Receptor Subtypes

Caption: Proposed structural models for δ1 and δ2 opioid receptor subtypes.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for radioligand binding assay to determine naltriben's affinity.

General δ-Opioid Receptor Signaling Pathway

Caption: Naltriben antagonizes the δ-opioid receptor signaling cascade.

Conclusion

This compound is a valuable pharmacological tool for the study of δ-opioid receptors, demonstrating high affinity and selectivity. The available evidence strongly suggests a preferential binding of naltriben to the δ2 receptor subtype, which is hypothesized to be a δ-opioid receptor homomer, as compared to the δ1 subtype, potentially a μ-δ heterodimer. This differential affinity underscores the importance of considering receptor dimerization in drug development and screening. The methodologies and signaling pathways outlined in this guide provide a foundational understanding for researchers aiming to further elucidate the complex pharmacology of the δ-opioid receptor system and to develop novel therapeutics with improved subtype selectivity and efficacy. Further research is warranted to fully understand the functional consequences of naltriben's interaction with these distinct receptor complexes and to reconcile the differences observed between in-vivo and in-vitro studies.

References

- 1. The δ1 opioid receptor is a heterodimer that opposes the actions of the δ2 receptor on alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Several delta-opioid receptor ligands display no subtype selectivity to the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Naltriben Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), playing a crucial role in experimental pharmacology to investigate the physiological and pathological roles of the delta-opioid system. Its high affinity for DOR, coupled with significantly lower affinity for mu (MOR) and kappa (KOR) opioid receptors, establishes it as a valuable tool for delineating receptor-specific effects. This document provides an in-depth technical overview of Naltriben mesylate's pharmacological properties, including its binding profile, functional activity, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

-

Formal Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[1]

-

Synonyms: NTB, NIH 10924

Pharmacodynamics: Receptor Binding and Functional Activity

Naltriben's primary mechanism of action is the competitive antagonism of the delta-opioid receptor. It has also been described as an inverse agonist in some systems, meaning it can reduce the basal or constitutive activity of the receptor.[1]

Receptor Binding Affinity

This compound exhibits exceptionally high affinity for the delta-opioid receptor, with substantially lower affinity for mu- and kappa-opioid receptors. The equilibrium dissociation constants (Ki) from competitive binding assays are summarized below.

| Receptor Target | Binding Affinity (Ki, nM) | Cell/Tissue System |

| Delta-Opioid Receptor (δ) | 0.013 | CHO-DG44 cells expressing mouse δ₂-receptor |

| Mu-Opioid Receptor (μ) | 12 | COS-7 cells expressing rat μ-receptor |

| 19 | N/A | |

| 19.79 | Rat cortex membranes | |

| Kappa-Opioid Receptor (κ) | 13 | PC12 cells expressing mouse κ-receptor |

| 152 | N/A | |

| Data compiled from multiple sources.[1][2][3] |

Receptor Selectivity

The selectivity of Naltriben for the delta-opioid receptor is a key feature of its pharmacological profile. Based on the Ki values, its selectivity can be quantified.

| Selectivity Ratio | Fold Selectivity |

| μ / δ | ~923 - 1461 |

| κ / δ | ~1000 - 11692 |

| Calculated from Ki values in the preceding table. |

Naltriben is frequently cited for its selectivity for the δ₂ subtype of the delta-opioid receptor in vivo.[2][4][5]

Functional Antagonism

As an antagonist, Naltriben effectively blocks the intracellular signaling initiated by DOR agonists. The primary signaling pathway for DOR, a G-protein coupled receptor (GPCR), is through the inhibitory G-protein, Gi/o.[6] This inhibition leads to a decrease in the production of cyclic AMP (cAMP) by adenylyl cyclase. Naltriben's antagonism prevents this cascade.

At higher concentrations, Naltriben may exhibit agonist activity at kappa-opioid receptors and can act as a noncompetitive antagonist at mu-receptors.[3][5][7]

Off-Target Activity: TRPM7 Activation

Notably, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][8] This action induces calcium influx in cells expressing the channel (EC₅₀ = 20.7 µM in HEK293 cells) and can influence cellular processes like migration and invasion, as demonstrated in glioblastoma cells.[1][9] This off-target effect is critical to consider when interpreting experimental results.

Signaling Pathways

The delta-opioid receptor is a canonical Gi/o-coupled receptor. Naltriben, by binding to the receptor, prevents the agonist-induced conformational change necessary for G-protein activation, thereby blocking all downstream signaling events.

Key Experimental Methodologies

The pharmacological profile of this compound has been established through various in vitro and in vivo assays. Detailed below are the core protocols for two fundamental in vitro assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (Naltriben) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of Naltriben for opioid receptors.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human or rodent delta-, mu-, or kappa-opioid receptor.[10]

-

Radioligand: A high-affinity radiolabeled ligand, such as [³H]naltrindole or [³H]diprenorphine for DOR.[11]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂.[12]

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone) to determine background binding.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[13]

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of Naltriben.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of Naltriben. Include wells for total binding (no competitor) and non-specific binding.

-

Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[13]

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[13]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Allow filters to dry, then add scintillation cocktail and measure the radioactivity in each filter using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the Naltriben concentration. The IC₅₀ (concentration of Naltriben that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

[³⁵S]GTPγS Functional Assay

This is a functional assay that measures the activation of G-proteins, a primary step in GPCR signaling. It can be used to confirm the antagonist properties of Naltriben.

Objective: To demonstrate that Naltriben blocks agonist-induced G-protein activation at the DOR.

Materials:

-

Receptor Source: Cell membranes containing the DOR.

-

Non-hydrolyzable GTP analog: [³⁵S]GTPγS.[15]

-

DOR Agonist: A known DOR agonist (e.g., SNC80, DPDPE).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[15]

-

GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state before agonist stimulation.[16]

-

Filtration or Scintillation Proximity Assay (SPA) system. [17]

Protocol:

-

Pre-incubation: Incubate membranes with Naltriben (at various concentrations) and GDP in the assay buffer for a short period (e.g., 15-30 minutes) at 30°C.[15]

-

Stimulation: Add a fixed, stimulatory concentration of the DOR agonist to the wells.

-

G-protein Activation: Immediately add [³⁵S]GTPγS to initiate the binding reaction. In response to the agonist, the Gα subunit of the activated Gi protein will exchange GDP for [³⁵S]GTPγS.[17]

-

Incubation: Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.[15]

-

Termination & Measurement: Terminate the reaction by rapid filtration (similar to the binding assay) or by adding SPA beads.[18] Measure the amount of incorporated [³⁵S]GTPγS.

-

Data Analysis: Naltriben's antagonistic activity is demonstrated by a concentration-dependent reduction in the agonist-stimulated [³⁵S]GTPγS binding. The data can be used to calculate an IC₅₀ or a pA₂ value to quantify its antagonist potency.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the delta-opioid receptor system. Its high affinity and selectivity for the DOR, combined with its proven antagonist properties in functional assays, make it indispensable for isolating and characterizing DOR-mediated physiological and therapeutic effects. Researchers must remain cognizant of its potential for off-target activity at TRPM7 channels and its complex interactions with other opioid receptors at high concentrations to ensure accurate interpretation of experimental outcomes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naltriben - Wikipedia [en.wikipedia.org]

- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a highly potent and selective antagonist for the δ-opioid receptor, with a particular preference for the δ2 subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes (δ1 and δ2) and elucidating their distinct physiological and pathological roles.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

Naltriben is a derivative of naltrexone (B1662487) and is closely related to the more widely used δ-opioid receptor antagonist, naltrindole (B39905).[1][4] The mesylate salt form is commonly used in research settings.

| Property | Value | Citation(s) |

| Chemical Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate | [5] |

| Synonyms | NTB, NIH 10924, Naltriben methanesulfonate, Naltrindole benzofuran | [5][6][7] |

| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [5][6] |

| Molecular Weight | 511.6 g/mol | [5][6] |

| CAS Number | 122517-78-6 | [5][6] |

| Solubility | Soluble in DMSO | [5][6] |

Mechanism of Action: Antagonism of the δ-Opioid Receptor

This compound exerts its effects by competitively binding to the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] The DOR is endogenously activated by enkephalins and plays a significant role in analgesia, mood regulation, and other neurological functions.[8][9]

The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).[8][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ). This initiates a cascade of intracellular signaling events, primarily:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[10]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[10]

Naltriben, as an antagonist, binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous ligands and exogenous agonists from activating the receptor, thereby blocking the downstream signaling pathways. Some studies also classify Naltriben as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor.[5]

It is important to note that Naltriben also exhibits activity at other targets, including acting as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator and displaying κ-opioid agonist activity at high doses.[1][2][5][11][12]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and antagonist potency (pA2) values.

Table 3.1: Opioid Receptor Binding Affinities (Ki)

The Ki value represents the concentration of the competing ligand (Naltriben) that will bind to half of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.

| Receptor Subtype | Ki Value (nM) | Cell Line / Tissue | Species | Citation(s) |

| δ-Opioid | 0.013 | CHO-DG44 | Mouse | [5] |

| δ-Opioid | 0.013 | - | - | [6] |

| μ-Opioid | 12 | COS-7 | Rat | [5] |

| μ-Opioid | 19 | - | - | [6] |

| κ-Opioid | 13 | PC12 | Mouse | [5] |

| κ-Opioid | 152 | - | - | [6] |

As shown, Naltriben has over 900-fold selectivity for the δ-opioid receptor compared to the μ- and κ-opioid receptors based on these Ki values.

Table 3.2: Antagonist Potency (pA2, IC50)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[13][14] The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

| Assay Type | Agonist Used | pA2 / IC50 Value | Species / Model | Citation(s) |

| Antinociception | Morphine | pA₂: 8.5 - 8.9 (Naltrexone for comparison) | Rat Tail-Withdrawal | [15] |

| Locomotor Activity | Morphine | ID₅₀: 0.014 mg/kg (Nalmefene for comparison) | Mouse | [16][17] |

Experimental Protocols

This section details standardized protocols for characterizing the antagonist activity of this compound both in vitro and in vivo.

In Vitro Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Naltriben by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.[18]

Objective: To calculate the Ki of this compound at the δ-opioid receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human or rodent δ-opioid receptor (e.g., CHO cells).[19]

-

Radiolabeled δ-opioid receptor ligand (e.g., [³H]naltrindole or [³H]DPDPE).

-

This compound stock solution and serial dilutions.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Non-specific binding determinator (e.g., 1 µM unlabeled naltrindole).[19]

-

Glass fiber filters (e.g., Whatman GF/C).[19]

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a final volume of 1 mL, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[19]

-

Total and Non-Specific Binding: For total binding, omit Naltriben. For non-specific binding, add a high concentration of an unlabeled ligand.[19]

-

Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.[19]

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.[19]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Naltriben to generate a competition curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Protocol: Antinociception Assay (Rat Tail-Withdrawal Test)

This assay assesses the ability of Naltriben to block the analgesic effects of a δ-opioid agonist in a model of acute pain.[15][20]

Objective: To determine the in vivo antagonist potency of this compound against agonist-induced antinociception.

Materials:

-

Male Sprague-Dawley rats.[2]

-

This compound for subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration.

-

Opioid agonist (e.g., morphine or a selective δ-agonist like [D-Ala²,Glu⁴]deltorphin).[2]

-

Warm water bath maintained at a constant temperature (e.g., 55°C).[15]

-

Timer/stopwatch.

Methodology:

-

Acclimation: Acclimate rats to the testing environment and handling procedures.

-

Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal portion of the rat's tail in the warm water and recording the time to flick or withdraw the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Antagonist Administration: Administer a specific dose of this compound (e.g., 1 mg/kg, s.c.) and allow for a pretreatment period (e.g., 5-15 minutes).[2]

-

Agonist Administration: Administer the opioid agonist.

-

Post-Treatment Latency: At the time of peak agonist effect (e.g., 20-30 minutes post-injection), re-measure the tail-withdrawal latency.

-

Data Analysis: Convert the latency times to a percentage of maximum possible effect (%MPE). Compare the %MPE in animals treated with agonist alone versus those pretreated with Naltriben. Generate dose-response curves to determine the dose of Naltriben required to cause a rightward shift in the agonist dose-response curve, from which a pA2 value can be calculated.[15]

Conclusion

This compound is a cornerstone research tool for the pharmacological investigation of the δ-opioid system. Its high potency and selectivity for the δ2 receptor subtype allow for precise dissection of the roles of different δ-opioid receptors in the central and peripheral nervous systems. The data and protocols outlined in this guide provide a foundational framework for utilizing this compound effectively in experimental designs aimed at understanding opioid pharmacology and developing novel therapeutics. Researchers should remain mindful of its off-target effects, particularly at higher concentrations, to ensure accurate interpretation of experimental results.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]

- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 14. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo characterization of the opioid antagonist nalmefene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Activation of TRPM7 by Naltriben Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target effects of Naltriben (B52518) mesylate on the Transient Receptor Potential Melastatin 7 (TRPM7) channel. While primarily characterized as a selective δ2-opioid receptor antagonist, emerging research has identified Naltriben as a potent activator of TRPM7, a ubiquitously expressed ion channel involved in a myriad of physiological and pathological processes. This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Naltriben's interaction with the TRPM7 channel. This data is crucial for understanding the potency and functional consequences of this off-target activation.

| Parameter | Value | Cell Line / System | Reference |

| EC50 for TRPM7 Activation | ~20 μM | Recombinant TRPM7 | [1][2] |

| Effect on TRPM7-like Current Density (at 100 mV) | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Human Glioblastoma Cells | [1] |

| Selectivity | No effect on TRPM2, TRPM8, and TRPV1 at 50 μM | Heterologous expression system | [1][2] |

Signaling Pathway and Functional Consequences

Naltriben's activation of TRPM7 leads to an influx of Ca2+ into the cell, which in turn modulates downstream signaling pathways. In the context of glioblastoma, this has been shown to enhance cell migration and invasion through the upregulation of the MAPK/ERK signaling pathway.[1][3]

Caption: Signaling pathway of Naltriben-induced TRPM7 activation.

Experimental Protocols

The characterization of Naltriben's effect on TRPM7 has primarily been achieved through electrophysiological and calcium imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in the cell membrane.

Objective: To measure the effect of Naltriben on TRPM7 channel activity.

Methodology:

-

Cell Preparation: U87 human glioblastoma cells are cultured on glass coverslips.

-

Recording Setup: The coverslips are transferred to a recording chamber on an inverted microscope.

-

Pipette Solution (Intracellular): The patch pipette is filled with a solution designed to chelate intracellular Mg2+, which is a known inhibitor of TRPM7, thereby isolating the channel's activity. A typical solution contains (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) applied every 5 seconds.

-

Drug Application: A baseline current is established before Naltriben is applied to the external solution. The potentiation of the outward current at positive potentials is characteristic of TRPM7 activation.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Fura-2 Ca2+ Imaging

This method is used to measure changes in intracellular calcium concentration following the application of Naltriben.

Objective: To visualize and quantify the influx of calcium mediated by TRPM7 activation.

Methodology:

-

Cell Loading: U87 cells are incubated with the Ca2+ indicator dye Fura-2 AM.

-

Imaging Setup: The cells are placed on an inverted microscope equipped with a ratiometric imaging system.

-

Perfusion: The cells are continuously perfused with an external solution.

-

Baseline Measurement: A stable baseline of the Fura-2 fluorescence ratio (340 nm/380 nm excitation) is recorded.

-

Drug Application: Naltriben is added to the perfusion solution.

-

Data Acquisition: The change in the Fura-2 ratio is recorded over time, with an increase indicating a rise in intracellular Ca2+.

Concluding Remarks

This compound, in addition to its well-established role as a δ-opioid receptor antagonist, demonstrates a significant off-target activating effect on the TRPM7 channel. This interaction leads to a cascade of intracellular events, notably an increase in intracellular calcium and the activation of the MAPK/ERK pathway, which has been shown to promote cancer cell migration and invasion.[1][3] Researchers and drug development professionals should be cognizant of this off-target activity when utilizing Naltriben as a pharmacological tool, particularly in studies where TRPM7 signaling may be a confounding factor. The methodologies outlined in this guide provide a framework for the further investigation of Naltriben's effects on TRPM7 and other potential off-target interactions.

References

Naltriben Mesylate: An In-depth Examination of its Activity at Mu and Kappa Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a widely recognized antagonist of the delta-opioid receptor (δ-OR), instrumental in the characterization of δ-OR subtypes. However, its pharmacological profile is not exclusively limited to this receptor. A growing body of evidence indicates that at varying concentrations, Naltriben mesylate also interacts with mu (μ-OR) and kappa (κ-OR) opioid receptors, exhibiting a complex interplay of antagonistic and agonistic activities. This technical guide provides a comprehensive analysis of this compound's activity at μ-OR and κ-OR, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways to elucidate its multifaceted pharmacological character.

Quantitative Analysis of Receptor Binding Affinity

The interaction of this compound with μ-OR and κ-OR has been quantified through competitive binding assays, which determine the inhibition constant (Ki). This value represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled ligand. The following tables summarize the reported Ki values for Naltriben at these receptors.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Mu-Opioid Receptor (μ-OR) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [1] |

| Kappa-Opioid Receptor (κ-OR) | [³H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | [1] |

Table 1: Binding Affinity of this compound for Mu and Kappa Opioid Receptors.

Functional Activity at Mu and Kappa Opioid Receptors

Beyond simple binding, functional assays are crucial to determine the cellular response elicited by this compound. Studies have revealed a nuanced functional profile at μ-OR and κ-OR.

Activity at the Mu-Opioid Receptor

At the μ-OR, Naltriben has been shown to act as a noncompetitive antagonist.[1] In functional assays measuring the inhibition of high K+-stimulated [³H]norepinephrine release in rat cerebral cortex slices, the μ-OR agonist DAMGO attenuates this release. Naltriben at a concentration of 30 nM was observed to shift the dose-response curve of DAMGO to the right and reduce its maximal effect, which is characteristic of noncompetitive antagonism.[1]

Activity at the Kappa-Opioid Receptor

Conversely, at higher concentrations (above 100 nM), this compound exhibits agonist activity at κ-OR.[1] This was demonstrated by its ability to inhibit high K+-stimulated [³H]norepinephrine release, an effect that was attenuated by the κ-OR antagonist nor-BNI.[1] Furthermore, in vivo studies in rats have suggested that high doses of Naltriben possess kappa receptor agonist-like activity.[2]

The following table summarizes the functional activity of this compound at μ-OR and κ-OR.

| Receptor | Activity | Assay | Key Findings | Reference |

| Mu-Opioid Receptor (μ-OR) | Noncompetitive Antagonist | [³H]Norepinephrine Release | Shifted DAMGO dose-response curve to the right and attenuated maximal effect. | [1] |

| Kappa-Opioid Receptor (κ-OR) | Agonist (at higher concentrations) | [³H]Norepinephrine Release | Inhibited release, an effect blocked by nor-BNI. | [1] |

| Kappa-Opioid Receptor (κ-OR) | Agonist-like activity (at high doses) | In vivo antinociception | High doses of NTB showed kappa agonist-like effects. | [2] |

Table 2: Functional Activity of this compound at Mu and Kappa Opioid Receptors.

Signaling Pathways of Mu and Kappa Opioid Receptors

Both μ-OR and κ-OR are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3][4] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] This canonical pathway contributes to the primary analgesic effects of opioids.[7] Additionally, these receptors can signal through β-arrestin pathways, which are often associated with some of the adverse effects of opioid agonists.[7][8]

Canonical G-protein signaling pathway for μ- and κ-opioid receptors.

β-Arrestin signaling and receptor regulation pathway.

Experimental Protocols

The characterization of this compound's activity at μ-OR and κ-OR relies on a suite of standardized in vitro and in vivo experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for μ-OR and κ-OR.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from rat cortex or transfected cell lines).

-

Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ-OR, [³H]diprenorphine for κ-OR).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ₂-opioid receptor, making it an invaluable tool in pharmacological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as a δ-opioid receptor antagonist and a transient receptor potential melastatin 7 (TRPM7) channel activator. Detailed experimental protocols for its synthesis and for the characterization of its binding affinity are provided, along with visual representations of its key signaling pathways.

Chemical Structure and Properties

Naltriben is a derivative of naltrexone (B1662487), characterized by the fusion of a benzofuran (B130515) ring to the morphinan (B1239233) skeleton. The mesylate salt enhances its solubility and stability for experimental use.

Chemical Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[1] Synonyms: NIH 10924, NTB[1] CAS Number: 122517-78-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of Naltriben mesylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [1] |

| Molecular Weight | 511.6 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| Purity | ≥98% | [2] |

| Storage | Desiccate at room temperature or store at -20°C for long-term stability. | [2] |

Synthesis of this compound

The synthesis of Naltriben can be achieved via a Fischer indole (B1671886) synthesis from naltrexone. The resulting Naltriben free base is then converted to its mesylate salt.

Synthesis of Naltriben Free Base

A reported green chemistry approach involves the Fischer synthesis of Naltriben from naltrexone hydrochloride and O-phenylhydroxylamine in an aqueous solution of hydrochloric acid.[1][2]

Experimental Protocol:

-

Naltrexone hydrochloride and O-phenylhydroxylamine are dissolved in 6.0 N hydrochloric acid.

-

The reaction mixture is heated, typically in boiling water, for a specified period to facilitate the Fischer cyclization.[1][2]

-

Upon cooling, the product precipitates out of the aqueous solution.

-

The crude Naltriben is collected by filtration.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Preparation of this compound

The mesylate salt is prepared by reacting the Naltriben free base with methanesulfonic acid.

Experimental Protocol:

-

Dissolve the purified Naltriben free base in a suitable organic solvent, such as isopropanol (B130326) or a mixture of dimethylsulfoxide and isopropanol.[3]

-

Add one molar equivalent of methanesulfonic acid to the solution.

-

The mixture may be gently heated to ensure complete dissolution.[3]

-

Cool the solution to allow for the crystallization of this compound. The process can be aided by seeding with a small crystal of the product.[3]

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action

This compound exhibits a dual pharmacology, acting as a potent δ₂-opioid receptor antagonist and as an activator of the TRPM7 ion channel.

Delta-Opioid Receptor Antagonism

This compound is a highly selective antagonist for the δ₂ subtype of the δ-opioid receptor.[4] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4][5][6][7]

Signaling Pathway:

Upon binding of an agonist, the δ-opioid receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits.[5][7] The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Naltriben, as an antagonist, blocks these effects by preventing agonist binding to the receptor.

TRPM7 Channel Activation

In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the TRPM7 channel.[8][9][10] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺ and Mg²⁺.

Signaling Pathway:

Naltriben binding to the TRPM7 channel leads to its opening and a subsequent influx of Ca²⁺ into the cell.[8][9] This increase in intracellular Ca²⁺ can then trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9][10] Activation of the MAPK/ERK pathway can influence a variety of cellular processes, including cell migration and invasion.[8][9]

Pharmacological Data

The binding affinity of this compound for opioid receptors is typically determined through competitive radioligand binding assays.

| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |

| δ-Opioid Receptor | 0.013 - 0.29 | CHO cells, Rat Brain | [³H]Naltrindole, [³H]DPDPE | [11][12][13] |

| μ-Opioid Receptor | 12 - 19 | COS-7 cells, Rat Cortex | [³H]DAMGO | [11] |

| κ-Opioid Receptor | 13 - 152 | PC12 cells, Rat Brain | [³H]U-69,593 | [12] |

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound at the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells or rat brain tissue)

-

Radioligand: [³H]Naltrindole or [³H]DPDPE (D-Pen², D-Pen⁵)enkephalin)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a critical pharmacological tool for investigating the δ-opioid system and, more recently, the function of the TRPM7 ion channel. Its high selectivity for the δ₂-opioid receptor allows for the fine dissection of opioid receptor subtype pharmacology. Its activity as a TRPM7 activator opens new avenues for research into the physiological and pathological roles of this ion channel. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the effective utilization of this compound in their studies.

References

- 1. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben: A Technical Guide to a Seminal Delta-Opioid Receptor Antagonist and Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) (NTB) is a cornerstone of opioid research, a potent and selective antagonist of the delta-opioid receptor (δOR), which has been instrumental in delineating the subtypes and physiological roles of this receptor class. Initially developed as a tool to differentiate between δ1 and δ2 receptor subtypes, its utility has expanded our understanding of pain modulation, addiction, and other neurological processes. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological profile of Naltriben. It details its binding affinities, the experimental protocols for its characterization, and its impact on elucidating δOR and other signaling pathways, including its more recently discovered role as a TRPM7 channel activator.

Discovery and Synthesis

Naltriben was first described as the benzofuran (B130515) analog of naltrindole (B39905) in a seminal 1991 paper by Sofuoglu, Portoghese, and Takemori.[1] Its synthesis was part of a broader effort to develop highly selective ligands for opioid receptor subtypes. The core structure of Naltriben is derived from naltrexone (B1662487), a non-selective opioid antagonist. The key modification involves the fusion of a benzofuran ring system to the naltrexone scaffold, a chemical alteration that confers high affinity and selectivity for the δOR. While at high doses, Naltriben has been observed to exhibit some kappa-opioid (κOR) agonist activity, its primary and most potent action is as a δOR antagonist.[1][2]

Pharmacological Profile: A Tale of Two Targets

Naltriben's pharmacological identity is twofold, primarily as a potent δOR antagonist and secondarily as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator. This dual activity underscores the importance of careful experimental design and interpretation when using this tool.

Delta-Opioid Receptor Antagonism

Naltriben is a highly selective antagonist for the δOR, with a preference for the δ2 subtype over the δ1 subtype.[1] This selectivity has been crucial in differentiating the physiological functions of these two receptor populations.

The binding affinity of Naltriben for the mu (μOR), delta (δOR), and kappa (κOR) opioid receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| μ-Opioid Receptor (μOR) | [³H]DAMGO | Rat cerebral cortex membranes | 19.79 ± 1.12 | [3] |

| κ-Opioid Receptor (κOR) | [³H]diprenorphine | Rat cerebral cortex membranes | 82.75 ± 6.32 | [3] |

The determination of Naltriben's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays.

Objective: To determine the Ki of Naltriben for μ, δ, and κ opioid receptors by measuring its ability to displace a selective radioligand from the receptor.

Materials:

-

Membrane Preparations: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines expressing the specific opioid receptor subtype.

-

Radioligands:

-

μOR: [³H]DAMGO (a selective μ-agonist)

-

δOR: [³H]Naltrindole (a selective δ-antagonist)

-

κOR: [³H]Diprenorphine (a non-selective antagonist, used in the presence of unlabeled μ and δ ligands to isolate κ binding) or a selective κ-agonist like [³H]U69,593.

-

-

Unlabeled Ligands: Naltriben, and for non-specific binding determination, a high concentration of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: Typically a Tris-HCl buffer with cofactors like MgCl2.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: A series of tubes are prepared containing:

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled Naltriben.

-

A constant amount of the membrane preparation.

-

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Naltriben that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TRPM7 Channel Activation

More recently, a non-opioid-related activity of Naltriben has been identified: the activation of the TRPM7 channel.[4][5] TRPM7 is a ubiquitously expressed ion channel involved in cellular magnesium homeostasis and various physiological and pathological processes, including cancer cell migration.[4]

| Channel | Effect | EC50 | Reference |

| TRPM7 | Activation | ~20 µM | [4] |

The activation of TRPM7 channels by Naltriben is typically studied using the whole-cell patch-clamp technique.

Objective: To measure the effect of Naltriben on the ionic currents mediated by TRPM7 channels in living cells.

Materials:

-

Cell Line: A cell line endogenously expressing TRPM7 (e.g., U87 glioblastoma cells) or a cell line engineered to overexpress the channel (e.g., HEK293 cells).[4]

-

Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and a data acquisition system.

-

Glass Micropipettes: Pulled to a fine tip.

-